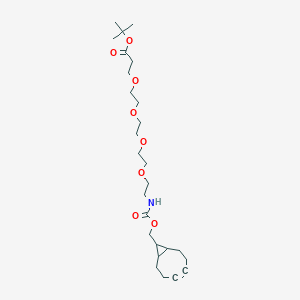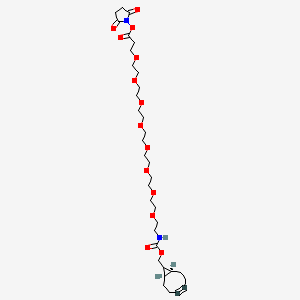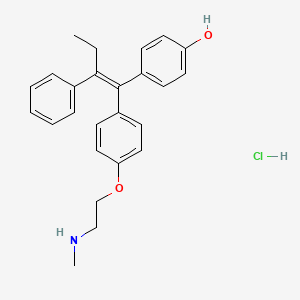
Etripamil
Overview
Description
Etripamil is a novel, short-acting, non-dihydropyridine L-type calcium channel blocker. It is primarily developed for the treatment of paroxysmal supraventricular tachycardia and atrial fibrillation with a rapid ventricular rate. This compound is unique due to its intranasal administration, allowing for rapid absorption and onset of action, making it suitable for on-demand therapy outside of a healthcare setting .
Preparation Methods
Synthetic Routes and Reaction Conditions: Etripamil is synthesized through a convergent synthesis approach. The synthesis involves the preparation of two key intermediates, which are then coupled and subjected to reductive amination to form the final product. The synthetic route avoids the use of toxic gases such as potassium cyanide and dimethyl sulfate, making it safer and more scalable for industrial production .
Industrial Production Methods: The industrial production of this compound involves several critical steps:
Synthesis of Compound 1: This involves the use of trimethyl phosphonoacetate and tert-butoxide in tetrahydrofuran, followed by catalytic hydrogenation using palladium on barium sulfate.
Synthesis of Compound 2b: This involves the use of 2-bromopropane and methyl acrylate in the presence of sodium hydroxide and tetrabutylammonium bromide.
Coupling and Reductive Amination: The two intermediates are coupled, followed by reductive amination to form this compound.
Chemical Reactions Analysis
Types of Reactions: Etripamil undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced using catalytic hydrogenation.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens and nucleophiles are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction typically yields the fully reduced form of this compound .
Scientific Research Applications
Etripamil has several scientific research applications:
Chemistry: this compound is used as a model compound for studying the synthesis and reactivity of calcium channel blockers.
Biology: It is used in research to understand the role of calcium channels in cellular processes.
Medicine: this compound is being investigated for its potential to treat various cardiovascular conditions, including paroxysmal supraventricular tachycardia and atrial fibrillation.
Industry: The compound’s unique intranasal delivery method is being explored for other therapeutic applications .
Mechanism of Action
Etripamil acts as a non-dihydropyridine L-type calcium channel blocker. It inhibits the influx of calcium ions through L-type calcium channels, which are primarily found in the heart and blood vessels. This inhibition leads to a decrease in heart rate and contractility, making it effective in treating arrhythmias. This compound enhances atrioventricular refractory periods and slows nodal conduction, which helps restore normal heart rhythm .
Comparison with Similar Compounds
Verapamil: Another non-dihydropyridine L-type calcium channel blocker, but with a longer duration of action and oral administration.
Diltiazem: Similar to Verapamil, but with additional vasodilatory effects.
Nifedipine: A dihydropyridine calcium channel blocker with a different mechanism of action and primarily used for hypertension.
Uniqueness of Etripamil: this compound’s uniqueness lies in its rapid onset of action and intranasal administration, which allows for quick absorption and immediate therapeutic effects. This makes it particularly suitable for on-demand therapy in acute settings, unlike its counterparts which are typically administered orally or intravenously .
Properties
IUPAC Name |
methyl 3-[2-[[(4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-methylamino]ethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O4/c1-20(2)27(19-28,23-11-12-24(31-4)25(18-23)32-5)14-8-15-29(3)16-13-21-9-7-10-22(17-21)26(30)33-6/h7,9-12,17-18,20H,8,13-16H2,1-6H3/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZNEHLGJGSQEL-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=CC=C1)C(=O)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@](CCCN(C)CCC1=CC(=CC=C1)C(=O)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1593673-23-4 | |
| Record name | Etripamil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1593673234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etripamil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12605 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ETRIPAMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S82A18Y42P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















